molecular formula C14H12OSe B14428200 Ethanone, 1-[4-(phenylseleno)phenyl]- CAS No. 85972-34-5

Ethanone, 1-[4-(phenylseleno)phenyl]-

Katalognummer: B14428200
CAS-Nummer: 85972-34-5
Molekulargewicht: 275.21 g/mol
InChI-Schlüssel: QHDIMOIGMPFAPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[4-(phenylseleno)phenyl]- is an organic compound with the molecular formula C14H12OSe and a molecular weight of 275.20448 g/mol . This compound is characterized by the presence of a phenylseleno group attached to the phenyl ring of ethanone, making it a unique derivative of acetophenone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(phenylseleno)phenyl]- typically involves the reaction of 4-bromoacetophenone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol .

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[4-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 1-[4-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity. This makes it valuable in synthetic chemistry and potential therapeutic applications .

Eigenschaften

CAS-Nummer

85972-34-5

Molekularformel

C14H12OSe

Molekulargewicht

275.21 g/mol

IUPAC-Name

1-(4-phenylselanylphenyl)ethanone

InChI

InChI=1S/C14H12OSe/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3

InChI-Schlüssel

QHDIMOIGMPFAPH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.